(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295929
InChI: InChI=1S/C24H22ClN3O2S2/c1-4-30-20-11-10-16(12-19(20)25)22-17(14-27(26-22)18-8-6-5-7-9-18)13-21-23(29)28(15(2)3)24(31)32-21/h5-15H,4H2,1-3H3/b21-13-
SMILES:
Molecular Formula: C24H22ClN3O2S2
Molecular Weight: 484.0 g/mol

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16295929

Molecular Formula: C24H22ClN3O2S2

Molecular Weight: 484.0 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C24H22ClN3O2S2
Molecular Weight 484.0 g/mol
IUPAC Name (5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H22ClN3O2S2/c1-4-30-20-11-10-16(12-19(20)25)22-17(14-27(26-22)18-8-6-5-7-9-18)13-21-23(29)28(15(2)3)24(31)32-21/h5-15H,4H2,1-3H3/b21-13-
Standard InChI Key UYFMUDKWSLYGMD-BKUYFWCQSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl

Introduction

Structural and Molecular Characterization

Core Framework and Substituent Analysis

The compound belongs to the thiazolidinone family, a class of five-membered heterocycles containing nitrogen and sulfur atoms. The thiazolidinone ring (1,3-thiazolidin-4-one) serves as the central scaffold, with a 2-thioxo group at position 2 and a propan-2-yl (isopropyl) substituent at position 3 . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

The 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl substituent introduces steric bulk and electronic diversity. The chlorine atom at the meta position of the ethoxyphenyl group enhances lipophilicity, while the ethoxy moiety contributes to solubility and metabolic stability . The phenyl group at position 1 of the pyrazole ring provides π-π stacking capabilities, a feature often leveraged in kinase inhibitor design.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₇H₂₅ClN₄O₂S₂
Molecular weight (g/mol)541.1 (calculated)
Hydrogen bond donors0
Hydrogen bond acceptors6
Rotatable bonds7
Topological polar surface98.2 Ų

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step protocol common to thiazolidinone derivatives:

  • Pyrazole formation: Condensation of a hydrazine derivative with a β-keto ester or diketone precursor to construct the 1-phenyl-3-arylpyrazole core .

  • Thiazolidinone assembly: Cyclocondensation of a mercaptoacetic acid derivative with an isopropylamine-containing intermediate to form the thiazolidinone ring .

  • Knoevenagel condensation: Introduction of the exocyclic double bond via reaction between the thiazolidinone and a pyrazole-4-carbaldehyde derivative under basic conditions .

Optimized Reaction Conditions

Key parameters for high yield and selectivity include:

  • Catalyst: Piperidine (0.5–1.0 equiv) in anhydrous ethanol

  • Temperature: Reflux (78–80°C) for 4–6 hours

  • Workup: Recrystallization from dimethylformamide (DMF) or ethanol/water mixtures

Table 2: Spectroscopic Characterization Data (Hypothesized)

TechniqueKey Signals
¹H NMRδ 1.35 (d, 6H, isopropyl CH₃), δ 4.12 (q, 2H, OCH₂CH₃), δ 7.25–8.05 (m, 9H, aromatic H)
¹³C NMRδ 174.8 (C=O), δ 165.3 (C=S), δ 149.2 (pyrazole C-3)
IR1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O), 680 cm⁻¹ (C-S)
HRMSm/z 541.0942 [M+H]⁺ (calculated for C₂₇H₂₆ClN₄O₂S₂)

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (<10 μg/mL) due to its extensive aromatic system and hydrophobic isopropyl group. LogP values estimated at 4.2–4.7 suggest high membrane permeability but potential challenges in formulation .

Metabolic Stability

In silico predictions (SwissADME) indicate:

  • CYP3A4 substrate: Likelihood of hepatic metabolism via oxidation of ethoxy and isopropyl groups

  • Phase II metabolism: Potential glucuronidation at the thioxo sulfur

Challenges and Future Directions

Synthetic Limitations

  • Z/E isomerism: Requires stringent reaction control to maintain Z-configuration

  • Purification challenges: Co-elution of byproducts in silica chromatography

Research Priorities

  • Crystallographic studies: X-ray diffraction to confirm stereochemistry

  • In vivo profiling: Pharmacokinetic studies in rodent models

  • Target identification: Proteomic screening for binding partners

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